molecular formula C7H5F3N2O B1303338 6-(Trifluoromethyl)nicotinamide CAS No. 386715-35-1

6-(Trifluoromethyl)nicotinamide

Cat. No. B1303338
M. Wt: 190.12 g/mol
InChI Key: RIKJKWNZUSPCCM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H5F3N2O . It is a derivative of nicotinamide, which is also known as vitamin B3 .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)nicotinamide consists of a pyridine ring with a trifluoromethyl group at the 6-position and a carboxamide group at the 3-position . The molecular weight is 190.12 g/mol .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)nicotinamide is a solid at room temperature . It has a molecular weight of 190.12 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 270.1±40.0 °C at 760 mmHg, and a melting point of 165ºC .

Scientific Research Applications

The trifluoromethyl group is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis . More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .

In the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores . These drugs have been used for various diseases and disorders .

“6-(Trifluoromethyl)nicotinamide” is a specific compound that contains the trifluoromethyl group . It is used in laboratory chemicals and in the manufacture of substances for scientific research and development .

The trifluoromethyl group is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis . More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .

In the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores . These drugs have been used for various diseases and disorders .

The trifluoromethyl group is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis . More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .

In the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores . These drugs have been used for various diseases and disorders .

Safety And Hazards

6-(Trifluoromethyl)nicotinamide may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKJKWNZUSPCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380555
Record name 6-(trifluoromethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)nicotinamide

CAS RN

386715-35-1
Record name 6-(Trifluoromethyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(trifluoromethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Corona, V Onnis, C Del Vecchio, F Esposito… - Molecules, 2020 - mdpi.com
The persistence of the AIDS epidemic, and the life-long treatment required, indicate the constant need of novel HIV-1 inhibitors. In this scenario the HIV-1 Reverse Transcriptase (RT)-…
Number of citations: 11 www.mdpi.com
SM Brown, MC Bowden, TJ Parsons… - … Process Research & …, 1997 - ACS Publications
Three routes to 6-(trifluoromethyl)pyrid-2-one involving de novo synthesis of the pyridine ring have been investigated which would potentially allow rapid semi-technical scale …
Number of citations: 10 pubs.acs.org
D Huang, Q Liu, Z Ma, Y Li, G Yan, S Hou, Z Du… - Science China …, 2023 - Springer
Sequential deposition is a promising tactic for perovskite film fabrication. However, the highly crystalline and compact morphology of PbI 2 film will hinder the quality and reproducibility …
Number of citations: 0 link.springer.com
V Onnis, MT Cocco, V Lilliu, C Congiu - Bioorganic & medicinal chemistry, 2008 - Elsevier
The synthesis and antitumoral activity of ester and amide derivatives of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids 8–58 is described. Trifluoromethylpyridine derivatives 8–…
Number of citations: 30 www.sciencedirect.com
F **, D Gao, Q Wu, F Liu, Y Chen, C Tan… - Bioorganic & medicinal …, 2013 - Elsevier
VEGFR, ERK and Abl had been respectively identified as good drug targets, and their crosstalk also had been well elaborated. Multitarget drugs were more advantageous for cancer …
Number of citations: 24 www.sciencedirect.com
VY Sosnovskikh, RA Irgashev, MI Kodess - Tetrahedron, 2008 - Elsevier
Reactions of 3-(polyfluoroacyl)chromones with acetoacetamide and ethyl acetoacetate in the presence of ammonium acetate proceed at the C-2 atom of the chromone system with …
Number of citations: 68 www.sciencedirect.com
H Qin, A Wei, Y Wang, L Wang, H Xu, Y Zhan… - European Journal of …, 2023 - Elsevier
The Na V 1.8 channel is a genetically validated target for pain and it is mostly expressed in the peripheral nervous system. Based on the disclosed structures of Na V 1.8-selective …
Number of citations: 3 www.sciencedirect.com
VM Patil - Russian Journal of Bioorganic Chemistry, 2022 - Springer
Pexidartinib is an orally active small molecule inhibitor of tyrosine kinase. It is selective towards the colony-stimulating factor 1 receptor (CSF1R) and has been approved by FDA for the …
Number of citations: 1 link.springer.com
Z Yan, Z Yang, L Qiu, Y Chen, A Li, T Chang… - Journal of Pesticide …, 2022 - jstage.jst.go.jp
Fifteen novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold were designed, synthesized, and their antifungal activity was evaluated. Preliminary bioassay …
Number of citations: 9 www.jstage.jst.go.jp
RN Kumar, G Mallareddy, P Nagender, PS Rao… - 2016 - nopr.niscpr.res.in
A series of novel 1-substituted (1H-1,2,3-triazole-4-yl) methoxy functionalized pyridine derivatives 5 and 6 have been prepared starting from 2(1H) pyridone 1 via selective O-…
Number of citations: 9 nopr.niscpr.res.in

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